molecular formula C16H19N5O3S B2835790 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide CAS No. 2097893-12-2

4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide

Cat. No.: B2835790
CAS No.: 2097893-12-2
M. Wt: 361.42
InChI Key: GCHWYFUBAZXZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide features a piperazine-1-carboxamide core substituted with ethyl and dioxo groups at positions 4, 2, and 3, respectively. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural design aligns with bioactive molecules targeting receptors or enzymes, such as dopamine D3 receptor ligands or monoamine oxidase inhibitors .

Properties

IUPAC Name

4-ethyl-2,3-dioxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-2-19-7-8-20(15(23)14(19)22)16(24)17-10-13(12-4-9-25-11-12)21-6-3-5-18-21/h3-6,9,11,13H,2,7-8,10H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHWYFUBAZXZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. Its unique structural features, including a piperazine ring and substituents such as dioxo and carboxamide groups, suggest potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C16H19N5O3SC_{16}H_{19}N_{5}O_{3}S with a molecular weight of 361.4 g/mol. The presence of both pyrazole and thiophene moieties in its structure may contribute to its biological activity.

Property Value
Molecular FormulaC16H19N5O3SC_{16}H_{19}N_{5}O_{3}S
Molecular Weight361.4 g/mol
CAS Number2097893-12-2

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A review highlighted that many pyrazole compounds have been synthesized and tested for antibacterial, antifungal, and antiviral activities. Given the structural similarities of this compound with known active pyrazole derivatives, it is plausible that this compound may also exhibit similar antimicrobial effects .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been well-documented. Studies have shown that certain pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique combination of functional groups in this compound could enhance its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Antibacterial Activity : A study on pyrazole derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Compounds were screened using standard methods against strains like Staphylococcus aureus and Escherichia coli, showing promising results .
  • Anticancer Studies : Research has indicated that pyrazole derivatives can target specific cancer pathways. For instance, certain compounds have been shown to inhibit key enzymes involved in tumor growth, suggesting that this compound might share similar properties .

Scientific Research Applications

Antimicrobial Activity

One significant area of interest is the antimicrobial properties of compounds containing piperazine derivatives. Research indicates that piperazine-based compounds can serve as intermediates in the synthesis of beta-lactam antibiotics, such as piperacillin and cefoperazone . These antibiotics are crucial in treating various bacterial infections, highlighting the potential for 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide to contribute to antibiotic development.

Anticancer Potential

Compounds with pyrazole and thiophene rings have shown promise in anticancer research. Studies suggest that modifications to these structures can lead to enhanced cytotoxicity against cancer cell lines . The unique combination of functional groups in this compound may provide a scaffold for developing new anticancer agents.

Neurological Applications

The piperazine moiety is frequently associated with neuroactive compounds. There is ongoing research into the role of similar compounds in treating neurological disorders, including anxiety and depression . The structural characteristics of this compound may offer insights into its potential effects on neurotransmitter systems.

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized through reactions involving carbonyl derivatives and piperazine intermediates . Understanding these synthetic routes is essential for scaling up production for research purposes.

Case Study 1: Antibiotic Development

In a notable study, researchers synthesized derivatives of piperazine compounds to enhance their efficacy against resistant bacterial strains. The modifications included introducing various side chains, similar to those found in this compound. Results indicated improved antibacterial activity, suggesting that further exploration of this compound could yield novel antibiotics .

Case Study 2: Anticancer Screening

Another study evaluated the anticancer potential of pyrazole derivatives in vitro. Compounds were tested against several cancer cell lines, revealing that specific substitutions led to increased cytotoxic effects. The findings underline the importance of structural diversity in developing effective cancer therapeutics and highlight the need for further investigation into compounds like this compound .

Chemical Reactions Analysis

Formation of the Carboxamide Linker

The carboxamide group is introduced via nucleophilic acyl substitution :

  • Step 1 : Activation of the piperazine carbonyl using chloroformates or carbonyldiimidazole (CDI) .

  • Step 2 : Coupling with the amine-containing side chain 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine under basic conditions (e.g., DIPEA or DMAP) .

Key Reaction Mechanism :

Piperazine COCl+H2N CH2 Pyrazole Thiophene BasePiperazine CONH CH2 Pyrazole Thiophene +HCl\text{Piperazine COCl}+\text{H}_2\text{N CH}_2\text{ Pyrazole Thiophene }\xrightarrow{\text{Base}}\text{Piperazine CONH CH}_2\text{ Pyrazole Thiophene }+\text{HCl}

Conditions: Dichloromethane, 0–25°C, 12–24 hours .

Electrochemical and Enzymatic Reactivity

The nitro group (if present in analogs) undergoes reduction via enzymatic pathways (e.g., deazaflavin-dependent nitroreductase Ddn) or electrochemical methods :

  • Cyclic Voltammetry : Reduction peaks at −500 mV (nitro group) and −1,400 mV (heterocyclic moieties) .

  • Enzymatic Activation : Critical for pro-drug activation in antitubercular analogs .

Stability and Functionalization

  • Hydrolysis Resistance : The carboxamide linker is stable under physiological pH due to steric hindrance from the ethyl and dioxo groups .

  • Derivatization : The pyrazole ring can undergo Vilsmeier-Haack formylation or Suzuki coupling for further functionalization .

Comparative Bioactivity Data

While direct bioactivity data for this compound is limited, structurally related analogs show:

  • Antimycobacterial Activity : MIC values of 5.71–10 μM against Mtb H37Rv .

  • Enzymatic Selectivity : High affinity for bacterial nitroreductases over mammalian enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Based Derivatives

Piperazine scaffolds are common in medicinal chemistry due to their conformational flexibility and hydrogen-bonding capabilities. Key analogs include:

a) N-(2-(2-(4-(2,4-Dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3g)
  • Structural Features : A benzamide-linked piperazine with a thiophene substituent and dichlorophenyl group.
  • Key Differences : The target compound replaces the benzamide with a carboxamide and introduces a pyrazole-thiophene-ethyl side chain. The dichlorophenyl group in 3g enhances lipophilicity, whereas the dioxo and ethyl groups in the target may modulate electronic properties and solubility .
b) N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i)
  • Structural Features : Methoxyphenyl-substituted piperazine with a benzamide-thiophene linkage.
  • Key Differences: The methoxy group in 3i may improve metabolic stability compared to the target’s dioxo group, which could increase electrophilicity.
c) N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide
  • Role in Synthesis : This intermediate highlights the use of bromoethoxy linkers for piperazine coupling, a strategy that may parallel the synthesis of the target compound .

Table 1: Structural Comparison of Piperazine Derivatives

Compound Core Structure Key Substituents Potential Functional Impact
Target Compound Piperazine-1-carboxamide 4-Ethyl-2,3-dioxo; pyrazole-thiophene Enhanced heterocyclic interactions
3g Piperazine-benzamide 2,4-Dichlorophenyl; thiophene Increased lipophilicity
3i Piperazine-benzamide 2-Methoxyphenyl; thiophene Improved metabolic stability

Pyrazole-Containing Derivatives

Pyrazole rings are valued for their hydrogen-bonding and metal-coordination properties. Relevant analogs include:

a) 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives (4a–4e)
  • Structural Features : Pyrazole linked to oxadiazole via a methyl group.
  • Key Differences : The target compound integrates pyrazole into a flexible ethyl-thiophene side chain rather than a rigid oxadiazole scaffold, which may influence binding kinetics .
b) Ethyl-1-(1-(10-Oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)ethyl)-1H-pyrazole-4-carboxylate (14)
  • Structural Features : Pyrazole ester fused to a dibenzothiepin system.

Challenges :

  • Steric hindrance from the pyrazole-thiophene group may reduce coupling efficiency.
  • The dioxo group could complicate stability under acidic or basic conditions.

Implications of Substituent Variations

  • Electron-Withdrawing Groups (Dioxo) : May increase hydrogen-bond acceptor capacity, enhancing target engagement but reducing metabolic stability.
  • Pyrazole vs. Benzamide : Pyrazole’s smaller size compared to benzamide could improve membrane permeability.
  • Thiophene Placement : The thiophen-3-yl group in the target may direct interactions with hydrophobic binding pockets, similar to analogs in and .

Q & A

Q. What are the key synthetic steps and purification methods for synthesizing 4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide?

The synthesis involves multi-step organic reactions, starting with the preparation of the piperazine core followed by coupling with the pyrazole-thiophene moiety. Critical steps include:

  • Amide bond formation : Use coupling agents like EDCI or HOBt to link the piperazine and ethyl-dioxo groups under inert conditions (dry DMF, 0–5°C) .
  • Thiophene functionalization : Electrophilic substitution reactions to introduce the pyrazole group, requiring controlled temperature (40–60°C) and anhydrous solvents .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1H and 13C NMR confirm the piperazine backbone, thiophene substituents, and amide linkages. Aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 160–170 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 432.1 [M+H]+) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor purity (>98%) and detect side products .

Advanced Research Questions

Q. How can researchers resolve low yields during the final coupling step of the synthesis?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Optimized coupling agents : Replace EDCI with DCC or use peptide coupling reagents like PyBOP .
  • Solvent screening : Switch from DMF to less polar solvents (e.g., dichloromethane) to reduce byproduct formation .
  • Temperature control : Conduct reactions at −10°C to stabilize reactive intermediates .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?

Discrepancies may stem from poor pharmacokinetics or metabolic instability. Mitigation approaches:

  • Metabolic profiling : Use liver microsomes or hepatocyte assays to identify unstable metabolites .
  • Formulation adjustments : Improve solubility via PEGylation or liposomal encapsulation .
  • In silico modeling : Predict absorption/distribution using QSAR models or PBPK simulations .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Systematic substitution : Synthesize derivatives with modifications to the pyrazole (e.g., halogenation) or thiophene (e.g., methoxy groups) .
  • Targeted assays : Test against specific enzymes (e.g., kinases) or receptors (e.g., GPCRs) linked to proposed mechanisms .
  • Computational docking : Use AutoDock or Schrödinger to predict binding modes to targets like HDAC or COX-2 .

Q. How can researchers address instability of intermediates during multi-step synthesis?

  • Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) .
  • Low-temperature workflows : Conduct reactions at −20°C for oxygen-sensitive intermediates .
  • Immediate purification : Isolate intermediates via flash chromatography to prevent degradation .

Q. What strategies enhance bioavailability for preclinical testing?

  • Prodrug design : Introduce ester or phosphate groups to improve membrane permeability .
  • Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
  • Nanocarriers : Use PLGA nanoparticles or cyclodextrin complexes for sustained release .

Methodological Considerations

Q. How to elucidate the compound’s mechanism of action using molecular tools?

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • CRISPR knockout models : Test activity in cell lines with knocked-out candidate targets (e.g., PI3K or mTOR) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Q. What analytical workflows validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding .
  • Fluorescence polarization : Measure displacement of fluorescent probes in competitive binding assays .
  • Western blotting : Detect downstream phosphorylation or cleavage events (e.g., caspase-3 for apoptosis) .

Q. How to troubleshoot inconsistent biological replicates in dose-response studies?

  • Standardize cell culture conditions : Use synchronized cell cycles and matched passage numbers .
  • Internal controls : Include reference compounds (e.g., staurosporine for cytotoxicity) in each assay plate .
  • Data normalization : Apply Z-score or % inhibition relative to vehicle controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.